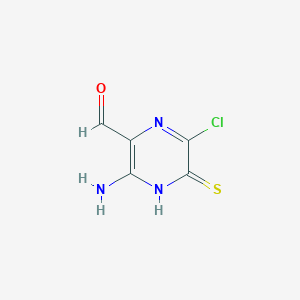
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes an amino group, a chloro substituent, a sulfanylidene group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, covalent bonding, and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-chloro-1H-pyrazine-3-carbaldehyde: Lacks the sulfanylidene group.
2-amino-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the chloro substituent.
5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the amino group.
Uniqueness
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is unique due to the presence of all three functional groups (amino, chloro, and sulfanylidene) on the pyrazine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C5H4ClN3OS |
|---|---|
Peso molecular |
189.62 g/mol |
Nombre IUPAC |
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C5H4ClN3OS/c6-3-5(11)9-4(7)2(1-10)8-3/h1H,(H3,7,9,11) |
Clave InChI |
KFROWVBPZCVEEQ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(NC(=S)C(=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)

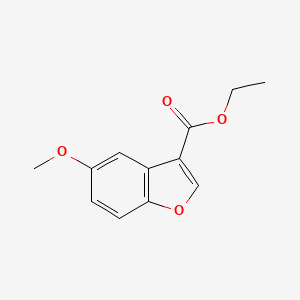

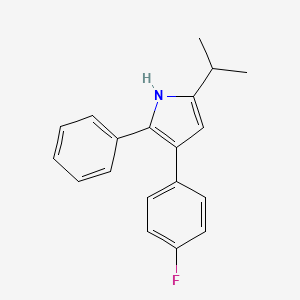

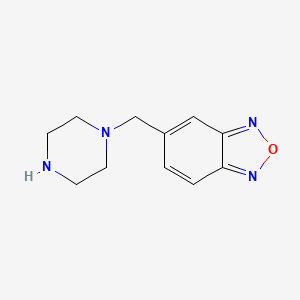

![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
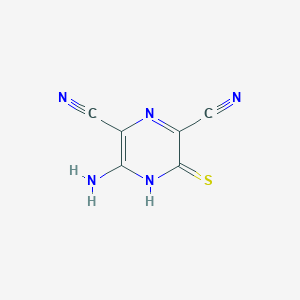
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
